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molecular formula C14H18F3NO2 B8331912 2-(Butyl-ethyl-amino)-5-trifluoromethyl-benzoic acid

2-(Butyl-ethyl-amino)-5-trifluoromethyl-benzoic acid

Cat. No. B8331912
M. Wt: 289.29 g/mol
InChI Key: YABGYTPKDRMQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07906517B2

Procedure details

2-(Butyl-ethyl-amino)-5-trifluoromethyl-benzaldehyde (1.72 g) is dissolved in a mixed solvent of tert-butanol (8 ml) and water (2 ml), and thereto are added 2-methyl-2-butene (4 ml), sodium dihydrogenphosphate dihydrate (1.37 g) and sodium chlorite (1.82 g) under ice-cooling, and the mixture is stirred for 2 hours. Thereto are added ethyl acetate and a 1N-hydrochloric acid and the mixture is separated, and the organic layer is washed with a saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography (chloroform:methanol=1:0→9:1) to give 2-(butyl-ethyl-amino)-5-trifluoromethyl-benzoic acid (1.29 mg). MS (m/z): 290 [M+H]+
Name
2-(Butyl-ethyl-amino)-5-trifluoromethyl-benzaldehyde
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
sodium dihydrogenphosphate dihydrate
Quantity
1.37 g
Type
reactant
Reaction Step Two
Quantity
1.82 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]([CH2:18][CH3:19])[C:6]1[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][C:7]=1[CH:8]=[O:9])[CH2:2][CH2:3][CH3:4].CC(=CC)C.O.O.P([O-])(O)(O)=[O:28].[Na+].Cl([O-])=O.[Na+]>C(O)(C)(C)C.O.C(OCC)(=O)C>[CH2:1]([N:5]([CH2:18][CH3:19])[C:6]1[CH:13]=[CH:12][C:11]([C:14]([F:15])([F:16])[F:17])=[CH:10][C:7]=1[C:8]([OH:28])=[O:9])[CH2:2][CH2:3][CH3:4] |f:2.3.4.5,6.7|

Inputs

Step One
Name
2-(Butyl-ethyl-amino)-5-trifluoromethyl-benzaldehyde
Quantity
1.72 g
Type
reactant
Smiles
C(CCC)N(C1=C(C=O)C=C(C=C1)C(F)(F)F)CC
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(C)(C)O
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
CC(C)=CC
Name
sodium dihydrogenphosphate dihydrate
Quantity
1.37 g
Type
reactant
Smiles
O.O.P(=O)(O)(O)[O-].[Na+]
Name
Quantity
1.82 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
a 1N-hydrochloric acid and the mixture is separated
WASH
Type
WASH
Details
the organic layer is washed with a saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue is purified by silica gel column chromatography (chloroform:methanol=1:0→9:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)N(C1=C(C(=O)O)C=C(C=C1)C(F)(F)F)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.29 mg
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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